molecular formula C21H14BrIN2 B4846621 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole

4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole

Cat. No. B4846621
M. Wt: 501.2 g/mol
InChI Key: ONSGVZNFNUMIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole, also known as BPIPI, is a chemical compound belonging to the imidazole family. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell division, differentiation, and apoptosis. In recent years, BPIPI has gained significant interest in the scientific community due to its potential applications in cancer research and drug development.

Mechanism of Action

4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole exerts its inhibitory effects on protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in various cellular processes. By inhibiting CK2, 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole can also modulate the expression of various genes involved in cancer progression, such as c-Myc and p53. Additionally, 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of this enzyme in cellular processes. 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole is also relatively easy to synthesize and has good stability. However, 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has some limitations, such as its low solubility in water, which can make it challenging to use in some experimental setups.

Future Directions

There are several future directions for research on 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole. One area of interest is the development of 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the synergistic effects of 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole with other anticancer agents, such as chemotherapy drugs or immunotherapies. Furthermore, 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole could be explored as a potential therapeutic agent for other diseases, such as inflammation, neurodegenerative disorders, and viral infections.

Scientific Research Applications

4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing cancer progression.

properties

IUPAC Name

5-(4-bromophenyl)-2-(3-iodophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrIN2/c22-17-11-9-15(10-12-17)20-19(14-5-2-1-3-6-14)24-21(25-20)16-7-4-8-18(23)13-16/h1-13H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSGVZNFNUMIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)I)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-2-(3-iodophenyl)-5-phenyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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